Methyl geranate

Description

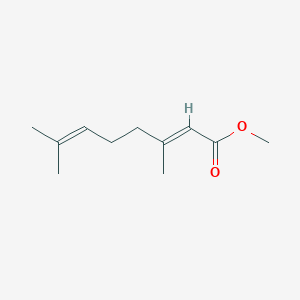

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-3,7-dimethylocta-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBBFVLNKYODD-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274147 | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-09-9 | |

| Record name | Methyl geranate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl geranate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GERANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Methyl Geranate

Endogenous Biosynthesis in Biological Systems

The construction of methyl geranate (B1243311) within biological systems is a multi-step process, initiating from central metabolism and branching into specialized terpenoid synthesis pathways. The specific pathway utilized for the production of the core isoprenoid precursors often depends on the organism or even the cellular compartment.

Mevalonate (B85504) (MVA) Pathway Contributions

The mevalonate (MVA) pathway is a fundamental route for the biosynthesis of IPP and DMAPP in a wide range of organisms, including most eukaryotes and certain bacteria. The pathway commences with the condensation of three molecules of acetyl-CoA, a key intermediate in carbohydrate and fatty acid metabolism. nih.govwikipedia.org A series of enzymatic steps then converts acetyl-CoA into (R)-mevalonate. This is followed by phosphorylation and decarboxylation reactions to yield IPP. IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org The resulting IPP and DMAPP serve as the universal building blocks for the synthesis of geranyl pyrophosphate (GPP), a direct precursor to the geraniol (B1671447) backbone of methyl geranate. wikipedia.orgguidetopharmacology.org

Methylerythritol Phosphate (B84403) (MEP) Pathway Involvement

In most bacteria, green algae, and the plastids of higher plants, the methylerythritol phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. invivochem.commcw.edu This pathway begins with the condensation of pyruvate, a product of glycolysis, and glyceraldehyde 3-phosphate. wikipedia.org The initial reaction forms 1-deoxy-D-xylulose 5-phosphate (DXP), which is then rearranged and reduced to form 2-C-methyl-D-erythritol 4-phosphate (MEP). wikiwand.com A sequence of further enzymatic transformations converts MEP into both IPP and DMAPP. invivochem.commcw.edu These molecules are then available for the synthesis of monoterpenes like this compound.

Isopentenol (B1216264) Utilization Pathway (IUP) in Microbial Systems

Metabolic engineering has enabled the development of an Isopentenol Utilization Pathway (IUP) in microbial systems, such as Escherichia coli, for the production of isoprenoids. invivochem.com This synthetic pathway allows the host organism to utilize exogenous isopentenols, like isoprenol and prenol, as direct precursors for isoprenoid synthesis. invivochem.com The pathway involves the phosphorylation of isopentenols to form isopentenyl phosphate and subsequently isopentenyl pyrophosphate (IPP), which can then be converted to DMAPP. invivochem.com This engineered route has been successfully employed to produce geranate, the carboxylate form of geranic acid, demonstrating a non-canonical method for generating the backbone of this compound. invivochem.com

Enzymatic Catalysis in Biosynthetic Routes

The final stages of this compound biosynthesis are governed by the precise action of specific enzymes that construct the C10 backbone and introduce the final chemical modifications.

Geranyl diphosphate (B83284) synthase (GPPS) plays a pivotal role in the biosynthesis of all monoterpenes. This enzyme catalyzes the head-to-tail condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) with one molecule of isopentenyl pyrophosphate (IPP). invivochem.com This reaction forms geranyl pyrophosphate (GPP), a C10 diphosphate intermediate, and releases pyrophosphate. GPP is the immediate precursor to the geraniol skeleton and is a crucial branch point for the synthesis of a vast array of monoterpenoids. wikipedia.orgguidetopharmacology.org

The conversion of the geraniol backbone to geranic acid, the immediate precursor to this compound, involves oxidation steps. In engineered microbial systems, this transformation has been shown to be catalyzed by a sequence of alcohol and aldehyde dehydrogenases. invivochem.com An alcohol dehydrogenase first oxidizes geraniol to its corresponding aldehyde, geranial. Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of geranial to geranic acid. invivochem.com The final step in the formation of this compound is the esterification of geranic acid with methanol (B129727). In the plant Achyranthes bidentata, the biotransformation of geraniol into this compound is elicited by methyl jasmonate, which induces the conversion of an intermediate geraniol-glucose conjugate.

Precursor-Product Relationships with Geranyl Pyrophosphate, Geraniol, and Geranial

The biosynthesis of this compound, a monoterpenoid ester, involves a series of enzymatic transformations starting from the central precursor, geranyl pyrophosphate (GPP). wikipedia.org GPP is an intermediate in the isoprenoid biosynthesis pathway, formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov The biosynthetic route to this compound is closely linked to that of other monoterpenoids and has been studied in both insects and plants.

In insects, particularly the burying beetle Nicrophorus vespilloides, the biosynthesis of this compound is hypothesized to share the same pathway as the juvenile hormone III (JH III). researchgate.netresearchgate.netnih.gov This functional link was confirmed through stable isotope-labeling experiments. When deuterium-labeled geranyl pyrophosphate was injected into female beetles, the subsequent emission of deuterium-labeled this compound was detected. researchgate.netresearchgate.netnih.govresearchgate.net This demonstrates that GPP is a direct precursor in its formation. researchgate.netnih.gov

The general pathway from GPP to this compound is understood to proceed through a series of oxidation and esterification steps. GPP is first converted to geraniol. nih.govcornell.edu This conversion can be catalyzed by enzymes such as geraniol synthase (GES). aensiweb.comscience.gov Geraniol then undergoes oxidation to form geranial. nih.govaensiweb.com This step is facilitated by enzymes like geraniol dehydrogenase (GeDH). nih.govebi.ac.uk Geranial, an aldehyde, is further oxidized to geranic acid, a reaction that can be catalyzed by an aldehyde dehydrogenase (GaDH). nih.govebi.ac.uk The final step is the esterification of geranic acid with methanol to yield this compound. smolecule.com

A specific biotransformation pathway has been identified in the plant Achyranthes bidentata. In these plants, airborne geraniol is first conjugated with glucose. science.govresearchgate.net This geraniol glucose conjugate is then metabolized to produce this compound, a process that is induced by specific environmental triggers. researchgate.net

The key steps in the precursor-product relationship are summarized below:

| Precursor | Enzyme/Process | Product |

| Geranyl Pyrophosphate (GPP) | Geraniol Synthase (GES) / Hydrolysis | Geraniol |

| Geraniol | Geraniol Dehydrogenase (GeDH) / Oxidation | Geranial |

| Geranial | Geranial Dehydrogenase (GaDH) / Oxidation | Geranic Acid |

| Geranic Acid | Esterification (with methanol) | This compound |

Biosynthetic Regulation and Genetic Expression Studies

The regulation of this compound biosynthesis is intricately linked to physiological processes and genetic expression, particularly in insects where it functions as a semiochemical. In the burying beetle Nicrophorus vespilloides, the production and emission of this compound are tightly correlated with the titer of Juvenile Hormone III (JH III). researchgate.netnih.govmpg.de This hormonal and pheromonal system is connected via a shared biosynthetic pathway, originating from the mevalonate pathway, which provides the necessary precursors. researchgate.netnih.gov The reliability of this compound as a signal of the female's reproductive state is ensured because it can only be produced when the fundamental pathway for hormone biosynthesis is highly active. nih.gov

Quantitative analyses have shown that the expression of genes related to JH III biosynthesis and ovarian activity in female burying beetles corresponds with the levels of this compound emission. mpg.de This suggests a coordinated regulation at the genetic level, where the physiological state of the insect dictates the activation of the entire metabolic cascade.

Genetic engineering studies in microorganisms have provided further insight into the enzymes governing this pathway. In Escherichia coli, a strain capable of producing geranate was developed by co-expressing two key enzymes from the bacterium Castellaniella defragrans: geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH). nih.gov These enzymes efficiently catalyzed the two-step oxidation of geraniol to geranate, indicating their crucial role in the pathway. nih.gov Further research in Saccharomyces cerevisiae has shown that geraniol production, a critical step toward this compound, can be significantly enhanced by over-expressing specific genes. science.gov This includes geraniol synthase (GES) and genes of the mevalonate pathway, which increase the supply of the precursor GPP. science.gov

The methylation of GPP is another critical, regulated step in related pathways. For instance, the biosynthesis of 2-methylisoborneol (B1147454) involves the enzymatic methylation of GPP by an S-adenosyl-L-methionine-dependent methyltransferase (GPPMT) before cyclization. nih.gov Structural analyses of GPPMT have revealed the mechanisms for substrate recognition and the enzymatic reaction, providing a model for the C-methylation of nonconjugated olefins in isoprenoid biosynthesis. nih.gov

Environmental and Ontogenetic Factors Influencing Biosynthesis and Emission

The production and release of this compound are not constant but are influenced by a range of external environmental cues and internal developmental (ontogenetic) states.

Environmental Factors: In plants, the synthesis of secondary metabolites, including terpenoids like this compound, is often a response to environmental stress. cambridgescholars.com Abiotic factors such as light intensity, temperature, drought, and salinity can significantly affect the accumulation of these compounds. nih.govfrontiersin.org For example, a study on Achyranthes bidentata demonstrated that the plant biotransforms a stored glucose conjugate of geraniol into this compound specifically upon elicitation with methyl jasmonate, a signaling molecule often involved in plant defense responses. science.govresearchgate.net This indicates that environmental challenges, such as herbivory, can trigger the biosynthesis of this compound. smolecule.com

The social environment is a key factor for insects. In the burying beetle Nicrophorus vespilloides, a female's emission of this compound is receiver-dependent. researchgate.netnih.gov Breeding females emit high quantities of the compound, which acts as an anti-aphrodisiac, but only when their male partner is present. researchgate.netnih.gov This modulation of the chemical signal is thought to have evolved to reduce the metabolic costs associated with its production when a receiver is absent. nih.gov

Ontogenetic Factors: Ontogeny, or the developmental stage of an organism, plays a crucial role in the emission of this compound. In N. vespilloides, the release of this compound by females is directly linked to their reproductive and parental care status. nih.gov Emission is high during the period of intensive parental care when larvae are present and nutritionally dependent. researchgate.netmpg.de Specifically, the emission peaks when the beetles are caring for early second-instar larvae. researchgate.net Furthermore, the quantity of this compound emitted by the mother correlates with the number of larvae she is tending. researchgate.netmpg.de

Interestingly, the larvae of N. vespilloides also produce this compound. nih.gov A study of the larval chemical profiles across different developmental stages found that second-instar larvae, which receive the most frequent parental feedings, release significantly greater amounts of this compound compared to the first and third instars. nih.gov This suggests the compound may play a role in mediating parent-offspring interactions, potentially as part of a "begging" signal. nih.gov

Ontogenetic shifts in volatile production are also observed in plants. The trap flowers of Aristolochia gigantea exhibit a dramatic change in their scent profile as they develop. conicet.gov.ar During the female phase, the flower emits a complex blend of compounds. However, by the second day, when the flower enters its male phase, there is a nearly complete turnover in volatile composition, with large amounts of linalool (B1675412) and this compound being emitted. conicet.gov.ar This temporal regulation of scent production is critical for the plant's pollination strategy. conicet.gov.ar

| Factor | Organism/System | Observation |

| Environmental | ||

| Elicitor (Methyl Jasmonate) | Achyranthes bidentata (Plant) | Induces biotransformation of a geraniol conjugate into this compound. science.govresearchgate.net |

| Social Context (Male Presence) | Nicrophorus vespilloides (Insect) | Breeding females emit high amounts of this compound only in the presence of a male partner. researchgate.netnih.gov |

| Ontogenetic | ||

| Parental Care Stage | N. vespilloides (Adult Female) | Emission is highest when caring for young, dependent larvae, peaking with second-instar larvae. researchgate.netresearchgate.net |

| Larval Development | N. vespilloides (Larvae) | Second-instar larvae release greater amounts than first and third instars. nih.gov |

| Floral Development | Aristolochia gigantea (Plant) | Emission of this compound occurs specifically during the male phase of the flower. conicet.gov.ar |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The primary route for the chemical synthesis of methyl geranate (B1243311) involves the direct esterification of its corresponding carboxylic acid, geranic acid.

The most common and direct method for synthesizing methyl geranate is the Fischer esterification of geranic acid with methanol (B129727). smolecule.comsmolecule.com This reaction is typically performed in the presence of an acid catalyst.

Acid Catalysis : Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are frequently used to catalyze the reaction. smolecule.com In some laboratory-scale preparations for analytical purposes, derivatization is achieved using boron trifluoride in methanol or diazomethane. nih.govopenagrar.de

Reaction Conditions : The esterification is generally carried out under reflux conditions, where the reaction mixture is heated to its boiling point to ensure complete conversion. smolecule.com

Alternative Methods : Other methods include using dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the esterification of geranic acid with various phenols, a principle applicable to methanol. mdpi.com Another approach involves the Wittig-Horner reaction, where trimethyl phosphonoacetate is reacted with 6-methyl-5-hepten-2-one (B42903) (methyl heptenone) to produce this compound. google.com

Table 1: Common Reagents in Chemical Synthesis of this compound

| Role | Compound | Chemical Formula |

|---|---|---|

| Reactant | Geranic Acid | C₁₀H₁₆O₂ |

| Reactant | Methanol | CH₃OH |

| Catalyst | Sulfuric Acid | H₂SO₄ |

| Catalyst | p-Toluenesulfonic acid | C₇H₈O₃S |

| Condensing Agent | Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

Optimizing the synthesis of this compound is crucial for industrial-scale production to enhance yield, purity, and cost-effectiveness. nhpa.in

Industrial Scale-up : In industrial settings, the synthesis is scaled up using large reactors equipped with controls for temperature and continuous stirring. These controlled parameters are vital for optimizing the reaction rate and maximizing the yield and purity of the final product. smolecule.com

Product Purification : Following the reaction, purification is a critical step. Distillation is the primary method used to separate this compound from the reaction mixture, removing any unreacted starting materials, byproducts, and the catalyst. smolecule.com

Cost and Waste Reduction : Process optimization also focuses on minimizing costs by monitoring the production process to recover reusable materials and reduce process waste. nhpa.in

Esterification Reactions of Geranic Acid

Microbial and Biocatalytic Production of this compound

Metabolic engineering and biocatalysis offer a promising alternative to chemical synthesis for producing isoprenoids like geranate, the precursor to this compound. nih.govresearchgate.net This approach utilizes engineered microorganisms as cellular factories. mdpi.com

Researchers have successfully engineered strains of Escherichia coli to produce geranate by introducing heterologous metabolic pathways. nih.govresearchgate.net

Isopentenol (B1216264) Utilization Pathway (IUP) : A key strategy involves expressing the isopentenol utilization pathway (IUP) in E. coli. This pathway can convert affordable C5 substrates, such as isopentenols (a mix of isoprenol and prenol), into the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are then condensed to form geranyl diphosphate (GPP), the immediate precursor to geraniol (B1671447). nih.gov

Pathway Extension to Geranate : To produce geranate, the geraniol synthesis pathway is extended. This is achieved by introducing two specific enzymes from the bacterium Castellaniella defragrans: geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH). researchgate.net These enzymes catalyze the two-step oxidation of geraniol, first to geranial and then to geranic acid (geranate). nih.govresearchgate.net

Enzyme Expression Optimization : The yield of geranate was further improved by optimizing the expression levels of the two dehydrogenases, which helped to reduce the formation of by-products. nih.govresearchgate.net

Optimizing the fermentation conditions is critical to maximizing the titer of the desired product from the engineered microbial strains. frontiersin.org

Two-Stage Fermentation : A two-stage fermentation protocol has been successfully applied to increase the product titer of geranate. researchgate.net

Optimized Production : By optimizing the expression of the dehydrogenases and the fermentation process parameters, the best-engineered E. coli strain was able to produce 764 mg/L of geranate in 24 hours from an input of 2 g/L of isopentenols. nih.govresearchgate.netresearchgate.net

Solvent-Free Production : An advantage of producing geranate is its high water solubility, which means its production does not require an organic overlay in the fermentation broth. This simplifies the downstream processing and reduces purification costs. nih.gov The subsequent conversion of the produced geranic acid to this compound can be achieved through biocatalysis, for instance, using immobilized lipases. frontiersin.org

Table 2: Results of Engineered E. coli for Geranate Production

| Parameter | Value | Unit |

|---|---|---|

| Host Organism | Escherichia coli | - |

| Input Substrate | Isopentenols | g/L |

| Input Concentration | 2 | g/L |

| Product | Geranate | mg/L |

| Final Titer | 764 | mg/L |

| Fermentation Time | 24 | hours |

Data from studies on engineered E. coli expressing the Isopentenol Utilization Pathway and dehydrogenases from C. defragrans. nih.govresearchgate.netresearchgate.net

Metabolic Engineering Strategies for Enhanced Yield

Reaction Mechanisms and Pathways

The formation of this compound occurs via distinct mechanisms in chemical versus biological systems.

Chemical Esterification Mechanism (Acid-Catalyzed) : The Fischer esterification of geranic acid with methanol follows a multi-step nucleophilic acyl substitution mechanism. byjus.comgeeksforgeeks.orgchemguide.co.uk

Protonation : The carboxylic acid group of geranic acid is protonated by the acid catalyst (e.g., H₂SO₄). This activates the carbonyl carbon, making it more electrophilic. byjus.comchemguide.co.uk

Nucleophilic Attack : A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion (from the attacking methanol) to one of the hydroxyl groups, forming a good leaving group (water). byjus.comchemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemguide.co.uk

Biosynthetic Pathway to Geranate : In the engineered E. coli system, geranate is synthesized from isopentenols via the following pathway: nih.govresearchgate.netresearchgate.net

Phosphorylation : Isopentenols (isoprenol/prenol) are converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the Isopentenol Utilization Pathway (IUP).

Condensation : IPP and DMAPP are condensed by a geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP).

Hydrolysis : GPP is hydrolyzed by a geraniol synthase (GES) to produce geraniol.

Oxidation : Geraniol undergoes a two-step oxidation catalyzed by enzymes from C. defragrans. First, geraniol dehydrogenase (CdGeDH) oxidizes geraniol to geranial. Subsequently, geranial dehydrogenase (CdGaDH) oxidizes geranial to geranic acid (geranate). researchgate.net

Oxidative Transformations

This compound is susceptible to oxidation, a transformation that can lead to a variety of products depending on the reagents and conditions employed. The double bonds and the allylic positions in the molecule are primary sites for oxidative reactions.

Common laboratory oxidizing agents can transform this compound. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing the molecule. smolecule.comsmolecule.com These reactions typically target the carbon-carbon double bonds, potentially leading to cleavage or the formation of diols, or they can oxidize the allylic carbons. A primary product of controlled oxidation is geranic acid, which results from the conversion of the ester group or other oxidative processes. smolecule.comsmolecule.com

More complex oxidative processes have also been explored. Ruthenium tetroxide (RuO₄) has been used as a powerful catalyst for oxidative cascade reactions. unina.it In studies involving similar terpene-like structures, RuO₄-catalysed processes have led to tandem oxidative cyclizations. unina.it During the processing of certain black teas, the concentrations of volatile compounds, including this compound, change. These changes are attributed to complex oxidative degradation and transformation reactions, where alcohols can be oxidized to aldehydes and subsequently to carboxylic acids under enzymatic and thermal influences. mdpi.com

Table 1: Products of this compound Oxidation

| Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Geranic acid, other oxidized derivatives | smolecule.comsmolecule.com |

| Chromium Trioxide (CrO₃) | Geranic acid, other oxidized derivatives | smolecule.comsmolecule.com |

| Ruthenium Tetroxide (RuO₄) | Polyether bis-spiroketals (from related compounds) | unina.it |

Reductive Conversions

The ester functionality and the α,β-unsaturated system of this compound make it a candidate for various reductive transformations. The choice of reducing agent determines the outcome of the reaction.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group of this compound to its corresponding primary alcohol, geraniol. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is also used for this type of reduction. smolecule.com This conversion is particularly valuable in the fragrance industry, as geraniol is a key aroma compound. smolecule.com

Furthermore, reductive coupling reactions can be performed on derivatives of this compound. In one study, benzyl (B1604629) geranate underwent an intramolecular reductive coupling to form a cyclopentane (B165970) derivative. nih.gov This reaction was catalyzed by an iron salt, Fe(acac)₃, with phenylsilane (B129415) (PhSiH₃) acting as the reducing agent. nih.gov This demonstrates a method for forming new carbon-carbon bonds and constructing cyclic systems from the acyclic this compound framework. nih.gov

Table 2: Products of this compound Reduction

| Reducing Agent/System | Major Product | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Geraniol | smolecule.com |

| Sodium Borohydride (NaBH₄) | Geraniol | smolecule.com |

Nucleophilic Substitution Reactivity

The ester group in this compound is an electrophilic center that can undergo nucleophilic substitution reactions. smolecule.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group (-OCH₃) as a leaving group. wikipedia.org

This reactivity allows for the conversion of this compound into other derivatives of geranic acid. For example, reaction with an amine can produce the corresponding geranic acid amide. smolecule.com The general mechanism for such nucleophilic acyl substitutions involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. wikipedia.org

The efficiency of nucleophilic substitution reactions at a saturated carbon is influenced by steric hindrance. libretexts.orgksu.edu.sa While this compound itself is an unsaturated ester, the principles of nucleophilic attack are fundamental. The reaction is not typically observed at the vinylic or aryl carbons under standard Sₙ1 or Sₙ2 conditions. wikipedia.org However, the carbonyl carbon of the ester is susceptible to attack, allowing for the synthesis of a range of functional derivatives from the this compound scaffold. smolecule.commasterorganicchemistry.com

Isomerization Phenomena

This compound can undergo isomerization, particularly under thermal or catalytic conditions, leading to the formation of structural isomers. smolecule.comrsc.org These reactions involve the rearrangement of the carbon skeleton or the migration of double bonds.

Thermal isomerization of this compound has been shown to yield products such as dihydromyrcene. smolecule.comrsc.org This type of reaction often proceeds through pericyclic mechanisms, such as ene reactions or sigmatropic rearrangements, which are characteristic of polyene systems when subjected to heat.

Isomerization can also be a factor in natural product chemistry and food science. For instance, during the processing and storage of hops for beer production, isomerization of terpene derivatives can occur, affecting the final aroma profile of the product. asbcnet.org The stability of this compound and its tendency to isomerize are important considerations in applications where its specific isomeric form contributes to a desired fragrance or flavor.

Photochemical Transformations

The photochemistry of this compound has been a subject of interest, particularly as it serves as a model for the chromophore found in insect juvenile hormone analogs. acs.orgresearchgate.netacs.org When exposed to ultraviolet (UV) light, this compound undergoes several transformations.

The primary photochemical processes include E/Z (geometric) isomerization around the double bonds and deconjugation. researchgate.net Photochemical deconjugation involves the migration of the α,β-double bond to a β,γ-position relative to the carbonyl group. acs.org This reaction is often base-catalyzed, and the quantum yield of the resulting deconjugated esters depends on the concentration of the base used, such as 1,2-dimethylimidazole. researchgate.net The products of these photochemical reactions can include methyl (3Z)-3,7-dimethyl-3,6-octadienoate and methyl (3E)-3,7-dimethyl-3,6-octadienoate. researchgate.net

These transformations proceed through excited electronic states of the molecule upon absorption of UV radiation. Triplet-sensitized photochemical rearrangements have also been studied for related nitrile analogs, indicating the involvement of triplet excited states in some photochemical pathways. acs.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5366408 |

| Geranic acid | 5282998 |

| Potassium permanganate | 5462 |

| Chromium trioxide | 14914 |

| Ruthenium tetroxide | 82343 |

| Geraniol | 637566 |

| Lithium aluminum hydride | 28113 |

| Sodium borohydride | 23293 |

| Benzyl geranate | 58348 |

| Phenylsilane | 7909 |

| Geranic acid amide | 5354961 |

| Dihydromyrcene | 15490 |

| 1,2-Dimethylimidazole | 11461 |

| Methyl (3Z)-3,7-dimethyl-3,6-octadienoate | Not available |

Biological Activities and Mechanistic Investigations

Antimicrobial and Antifouling Mechanisms

Methyl geranate (B1243311) has demonstrated notable potential in combating microbial growth and the subsequent challenges of biofouling and biocorrosion. Its mechanisms of action involve direct interactions with microbial cells and interference with bacterial communication systems.

Interactions with Microbial Membranes and Cellular Homeostasis

Research indicates that methyl geranate can disrupt the integrity of bacterial cell membranes. It is proposed that the compound integrates into the lipid bilayer of microbial membranes, leading to membrane thinning and a perturbation of cellular homeostasis. smolecule.comwikipedia.org This disruption can compromise essential cellular functions and ultimately lead to cell death. Studies on related compounds, such as those found in choline (B1196258) and geranate (CAGE) ionic liquids, support this mechanism, where the geranate component plays a crucial role in inserting into and disrupting the bacterial membrane. wikipedia.orgacs.orgresearchgate.net This interaction with the cell membrane is a key aspect of its antimicrobial properties. researchgate.net

Antibacterial Efficacy Against Specific Strains

This compound has shown efficacy against various bacterial strains. While detailed studies on a wide range of specific strains are ongoing, its activity has been noted against both Gram-positive and Gram-negative bacteria. For instance, essential oils containing this compound have been reported to have antibacterial activity. arabjchem.orgresearchgate.netbrieflands.com The effectiveness of this compound and its derivatives has been observed against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, particularly in the context of biofilm inhibition. uminho.ptfrontiersin.org However, some studies suggest that Gram-negative bacteria like P. aeruginosa may exhibit higher resistance to essential oils containing this compound compared to Gram-positive bacteria. brieflands.com

Quorum Quenching Activity and Biofilm Inhibition

A significant aspect of this compound's antimicrobial strategy is its ability to interfere with quorum sensing (QS), a bacterial communication process that regulates gene expression, including the formation of biofilms. e-ijep.co.iniisc.ac.ine-ijep.co.in By acting as a quorum quencher, this compound can disrupt these signaling pathways. e-ijep.co.iniisc.ac.ine-ijep.co.in This disruption has been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective extracellular matrix. e-ijep.co.iniisc.ac.inmdpi.com For example, studies have demonstrated that this compound can significantly reduce the secretion of extracellular polymeric substances (EPS) by bacteria, a key component of the biofilm matrix, by as much as 57% without directly affecting bacterial growth. e-ijep.co.in This quorum quenching activity makes this compound a promising agent for controlling biofilm-related issues. frontiersin.orge-ijep.co.iniisc.ac.in

Applications in Biocorrosion Prevention

The ability of this compound to inhibit biofilm formation has direct implications for preventing biocorrosion, which is corrosion influenced by the presence and activities of microorganisms. e-ijep.co.iniisc.ac.in Microbial biofilms on metal surfaces can create localized chemical environments that accelerate corrosion processes. e-ijep.co.in By inhibiting biofilm formation through quorum quenching, this compound can mitigate microbiologically influenced corrosion (MIC). e-ijep.co.iniisc.ac.in In laboratory studies, stainless steel coupons treated with this compound showed reduced biofilm coverage and a decrease in the oxygen reduction current at the metal surface, indicating its potential to protect against biocorrosion. e-ijep.co.iniisc.ac.in This makes this compound a candidate for developing non-toxic anticorrosion agents. e-ijep.co.iniisc.ac.in

Insect Biology and Chemical Ecology

In addition to its antimicrobial properties, this compound plays a crucial role in the chemical communication and reproductive behavior of certain insects.

Role as an Anti-Aphrodisiac and Reproductive Signal

In the burying beetle, Nicrophorus vespilloides, this compound functions as a sophisticated chemical signal that regulates reproductive behavior. oup.comnih.govdiscovermagazine.com Breeding females release this volatile compound, which acts as an anti-aphrodisiac to their male partners. oup.comdiscovermagazine.comibtimes.co.uk The emission of this compound is linked to the female's hormonal state, specifically the levels of juvenile hormone III, and signals her temporary infertility while caring for her offspring. discovermagazine.comibtimes.co.ukresearchgate.net This chemical message effectively causes sexual abstinence in the male, synchronizing parental care efforts and ensuring the male remains focused on providing for the current brood rather than seeking further mating opportunities. discovermagazine.comibtimes.co.uk

The amount of this compound released by the female is correlated with the presence of larvae; females caring for a brood in the presence of a male partner emit significantly higher quantities of the compound. oup.comnih.govoup.com This receiver-dependent signaling is considered an evolutionary strategy to minimize the costs associated with signal production. nih.govtandfonline.com Experiments using synthetic this compound have confirmed its role as a pheromone that reduces male mating attempts. discovermagazine.comresearchgate.net This intricate chemical communication system highlights the complex social dynamics and reproductive strategies within this insect species. oup.comnih.gov

Linkage to Juvenile Hormone III (JH III) Biosynthesis and Physiological State

This compound's biosynthesis is connected to that of Juvenile Hormone III (JH III), a crucial hormone in insects that regulates processes like development and reproduction. researcher.lifempg.deresearchgate.net Research on the burying beetle, Nicrophorus vespilloides, has shown that the emission of this compound by females is linked to their hormonal and reproductive state. mpg.de

The production of both this compound and JH III is thought to share a common pathway, the mevalonate (B85504) pathway. mpg.deannualreviews.org This pathway involves precursors like geranyl diphosphate (B83284). mpg.de Studies have demonstrated that during periods of intensive parental care, when female burying beetles are temporarily infertile, there is a peak in both JH III levels and this compound emission. mpg.deresearchgate.net This suggests that the production of this compound is a reliable indicator of the female's physiological state, specifically her temporary infertility. mpg.deresearchgate.net The amount of this compound emitted by a female burying beetle also correlates with the number of larvae she is caring for. researchgate.netresearchgate.net

Behavioral Modulation and Mating Suppression Mechanisms

In the context of insect behavior, this compound functions as an anti-aphrodisiac, playing a key role in synchronizing parental care. mpg.deresearchgate.net In burying beetles (Nicrophorus vespilloides), females release this compound during the period of intensive offspring care. researchgate.netresearchgate.netsmolecule.com This volatile compound deters males from attempting to mate. mpg.desmolecule.com

This chemical signaling is adaptive as it ensures that both parents focus their energy and resources on caring for the existing offspring rather than on further reproduction during a period of female infertility. mpg.de The male's response to this compound, which leads to sexual abstinence, is a crucial mechanism for coordinating parental effort. mpg.de Evidence suggests that this compound is a conserved signal used across various species within the Nicrophorus genus, highlighting its evolutionary importance in the context of parental care. researchgate.netresearchgate.net In some insects, it is also thought that sex pheromones like this compound could have primer effects, inducing physiological changes necessary for effective mating. senasica.gob.mx

Insecticidal Activity Mechanisms

Limited research has indicated that this compound possesses insecticidal properties. A study on the confused flour beetle (Tribolium confusum) showed that this compound exhibited moderate fumigant insecticidal activity against adult beetles. smolecule.com Essential oils containing this compound have demonstrated insecticidal effects by disrupting the cytoplasmic membrane, causing coagulation of lipids and proteins, and leading to cellular damage. ijnrd.org The insecticidal activity of essential oils from Perilla frutescens, which contains this compound, has also been noted against stored product insects like Tribolium castaneum and Lasioderma serricorne. researchgate.net Similarly, extracts from Thymus vulgaris, containing this compound, have shown potent insecticidal activity against the red palm weevil (Rhynchophorus ferrugineus). nih.gov

Plant Physiology and Chemical Communication

Modulation of Root Elongation

Volatile organic compounds (VOCs) emitted by plants can influence the growth of neighboring plants. This compound, as a VOC, has been found to stimulate primary root elongation in Arabidopsis thaliana seedlings. smolecule.com This suggests a role for this compound in below-ground plant-plant interactions. Conversely, the related compound methyl jasmonate has been shown to inhibit root growth in Arabidopsis thaliana. nih.govunl.edu

Role as a Volatile Organic Compound (VOC) in Plant Defense and Interspecies Signaling

This compound is a volatile organic compound (VOC) emitted by various plants, playing a role in their defense mechanisms and communication with other organisms. smolecule.comnih.gov Plants like Achyranthes bidentata have been observed to emit this compound in response to stress, such as herbivory. smolecule.com This emission can serve as an indirect defense by attracting beneficial insects, like parasitoids, that prey on the herbivores. smolecule.com

As a floral VOC, this compound contributes to the fragrance of flowers in species like Tillandsia, which is important for attracting pollinators. nih.gov The emission of VOCs, including this compound, is a key aspect of the chemical ecology of plants, mediating interactions with a wide range of organisms in their environment. nih.govmdpi-res.com Furthermore, VOCs from endophytic fungi, which can include this compound, have been shown to have antifungal properties, protecting plants from pathogens. peerj.com

Interactive Data Table

Table 1: Research Findings on this compound

| Area of Study | Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|

| JH III Biosynthesis | Nicrophorus vespilloides | Emission of this compound is linked to JH III levels and female infertility. | mpg.de, researchgate.net, researchgate.net |

| Mating Suppression | Nicrophorus species | Acts as an anti-aphrodisiac to deter male mating attempts during parental care. | smolecule.com, mpg.de, researchgate.net |

| Insecticidal Activity | Tribolium confusum | Exhibits moderate fumigant insecticidal activity. | smolecule.com |

| Plant Growth | Arabidopsis thaliana | Stimulates primary root elongation as a VOC. | smolecule.com |

Mammalian Biological Activities and Pharmacological Insights

The potential role of this compound in metabolic regulation, particularly concerning glucose homeostasis, has been a subject of scientific investigation. It was included in a broader study evaluating a series of twelve acyclic terpenoids for their potential application in managing type 2 diabetes mellitus. nih.govnih.gov The study assessed the compounds' effects in both normoglycemic and streptozotocin-induced diabetic mouse models. nih.gov While the results highlighted several other terpenoids in the series, such as geranic acid, citral (B94496), and farnesol (B120207), for their significant antihyperglycemic activity in vivo, this compound was not identified as one of the compounds demonstrating this effect under the experimental conditions. nih.gov

The primary mechanisms proposed for the antihyperglycemic effects observed in related terpenoids involve the inhibition of key proteins responsible for glucose processing and absorption. nih.gov One such mechanism is the inhibition of α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. nih.govtci-thaijo.org By inhibiting this enzyme, the rate of glucose absorption after a meal can be reduced. Another suggested mechanism is the inhibition of the sodium-glucose type 1 (SGLT-1) cotransporter, which is responsible for the absorption of glucose from the intestine into the bloodstream. nih.govnih.gov this compound was evaluated as part of a structure-activity relationship study to understand how different chemical structures within the terpene family influence the inhibition of these targets. nih.gov While these pathways are established targets for controlling postprandial hyperglycemia, the specific inhibitory activity of this compound against α-glucosidase and SGLT-1 was not reported as significant in the primary in vivo screening studies. nih.govnih.gov

This compound has been shown to interact with fundamental biological structures and influence cellular processes. Studies on its interaction with lipid bilayers reveal that the geranate anion can insert itself into and move across the membrane. fujifilm.com This integration disrupts the efficient packing of lipid tails and increases hydration within the bilayer, demonstrating a direct interaction with cell membranes. fujifilm.com

The compound's effect on cellular viability has been assessed using the U-937 human lymphoma cell line. In these in vitro experiments, this compound exhibited dose-dependent cytotoxic activity. mdpi.com However, its potency was lower than that of other acyclic terpenoids, such as farnesol and nerol, as well as the conventional chemotherapy drug methotrexate. mdpi.com

Table 1: Cytotoxic Activity of this compound and Related Compounds on U-937 Cells

| Compound | Median Cytotoxic Concentration (CC50) in U-937 cells (mM) |

|---|---|

| Farnesol | 0.09 ± 0.01 |

| Nerol | 0.11 ± 0.01 |

| Methotrexate | 0.25 ± 0.01 |

| This compound | 0.31 ± 0.01 |

Data sourced from López-García, et al. (2022). mdpi.com

Furthermore, in silico molecular docking studies have explored its interaction with specific enzymes. These models showed that this compound, along with other terpenoids, fits within the binding site of HMG-CoA reductase and forms a polar interaction with the key amino acid residue Asp 767 in the enzyme's active site. mdpi.com

The antioxidant potential of this compound has been suggested through its presence in various plant essential oils and through computational analysis. It is a known constituent of essential oils from plants like Melissa officinalis (lemon balm) and Dracocephalum kotschyi, which have demonstrated antioxidant properties in various assays. mdpi.comresearchgate.net

In silico molecular docking studies have provided a potential mechanism for this antioxidant activity. In one study, this compound was identified as having a strong binding affinity for xanthine (B1682287) oxidoreductase, with a calculated binding energy of -7.0 kcal/mol. mdpi.com The inhibition of xanthine oxidoreductase is a recognized mechanism for reducing oxidative stress, as the enzyme is a source of reactive oxygen species. mdpi.com

Ecological and Environmental Role

Occurrence and Distribution in Natural Sources

Methyl geranate (B1243311) is synthesized by numerous plants and is a constituent of their essential oils. ontosight.ai Its presence is not uniform, varying significantly across different species, geographical locations, and even between different cultivars of the same species.

Methyl geranate is a component of the essential oils of a diverse range of plant species. ontosight.ainih.gov It has been identified in various plant families, contributing to their chemical profiles. The compound is found in the leaves, flowers, and wood of different plants. thegoodscentscompany.comresearchgate.net For instance, it is a notable component in the essential oil of Lemon-scented Myrtle (Darwinia citriodora) and is also present in hops (Humulus lupulus) and various flowers used in perfumery. researchgate.netsmolecule.com

Below is a table summarizing some of the plant species in which this compound has been detected.

| Plant Species | Family | Common Name | Plant Part |

| Darwinia citriodora | Myrtaceae | Lemon-scented Myrtle | Leaves, Twigs |

| Myrtus communis | Myrtaceae | Myrtle | Leaves |

| Kunzea ericoides | Myrtaceae | Kānuka | Leaves, Stems, Flowers |

| Backhousia citriodora | Myrtaceae | Lemon-scented Myrtle | Leaf |

| Dracocephalum kotschyi | Lamiaceae | - | Aerial parts |

| Perilla frutescens | Lamiaceae | Perilla | - |

| Teucrium flavum | Lamiaceae | - | - |

| Humulus lupulus | Cannabaceae | Hops | - |

| Citrus sinensis | Rutaceae | Sweet Orange | Fruit |

| Citrus limon | Rutaceae | Lemon | Fruit |

| Cymbopogon spp. | Poaceae | Lemongrass | - |

| Rosa spp. | Rosaceae | Rose | Flower |

| Pelargonium graveolens | Geraniaceae | Rose Geranium | - |

| Couroupita guianensis | Lecythidaceae | Cannonball tree | Flower |

| Callitris intratropica | Cupressaceae | Australian cypress pine | Wood |

This table is compiled from information found in sources. thegoodscentscompany.comresearchgate.netsmolecule.comthegoodscentscompany.comareeo.ac.irpherobase.commdpi.comessencejournal.commdpi.com

The concentration of this compound in plants is subject to significant variation based on genetic and environmental factors. Studies on different plant populations have revealed chemotypes with distinctly different essential oil compositions, including the content of this compound.

Darwinia citriodora : In Australia, two distinct chemical forms of Lemon-scented Myrtle have been identified. One form is rich in methyl myrtenate (56–76%), while the other contains a mixture of both methyl myrtenate and this compound, with the combination accounting for 49–75% of the essential oil. researchgate.net

Dracocephalum kotschyi : Research on populations of this Iranian native plant showed considerable variation in essential oil constituents. areeo.ac.irhealthbiotechpharm.org In a study comparing greenhouse-grown plants from different origins, the this compound content varied significantly. For example, in-vitro plantlets from the Darbandsar3 region had a mean this compound content of 18.15%, while those from the Qazvin2 region had only 0.71%. areeo.ac.ir Another population from Darbandsar3 showed this compound as a main compound at 28.48% in greenhouse plants. areeo.ac.ir

Citrus sinensis 'hongjiang' : Cultivation methods have been shown to affect the presence of this compound. The compound was detected in oranges grown in open-air cultivation modes but was absent in those grown under various net room cultivation methods. mdpi.com

Kunzea ericoides (Kānuka) : Geographical variation in the essential oil composition of Kānuka is well-documented in New Zealand. essencejournal.com These differences in chemical profiles, including the presence of compounds like this compound, contribute to the distinct characteristics of the oil from various regions. essencejournal.com

Floral and Fruity Notes : Its aroma is often described as reminiscent of geraniums, with sweet and floral characteristics. ontosight.aifirmenich.ch This makes it a key ingredient in creating natural-smelling floral and fougère fragrance compositions, where it bridges the gap between lavender and geranium notes. thegoodscentscompany.comfirmenich.ch

Contribution to Plant Scents : In plants like lemon verbena, lemongrass, and various rose species, this compound contributes to the complex bouquet of volatile organic compounds (VOCs) that define their signature scents. thegoodscentscompany.com It is a component in the aroma of hops and papaya, where it can be a marker for metabolic changes, such as those in response to cold stress. smolecule.com

Flavor Profile : In the food industry, this compound is utilized as a flavoring agent, imparting sweet and fruity notes. smolecule.com Its waxy, green, and fruity aroma translates to a similar flavor profile, enhancing the natural taste of various food products. thegoodscentscompany.com

Varietal and Geographical Variation in Natural Accumulation

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is considered to be low, as it is a naturally occurring organic compound susceptible to biodegradation. thermofisher.com

Microbial degradation is a key pathway for the breakdown of this compound in the environment. Studies have shown that certain bacteria can utilize acyclic terpenoids like this compound as a carbon source. For instance, Pseudomonas species can degrade related compounds, and the enzymatic pathways involve oxidation. asm.org The ester linkage in this compound can be hydrolyzed to form geranic acid and methanol (B129727), which are then further metabolized. asm.org Similarly, Arthrobacter species have been shown to degrade squalene, a larger terpenoid, into smaller molecules including geranic acid, indicating a potential degradation pathway for related compounds in soil and water. asm.org

The biosynthesis of geranate in microbes like E. coli has been achieved through the oxidation of geraniol (B1671447), a process catalyzed by alcohol and aldehyde dehydrogenases. nih.govmit.edu These enzymatic reactions are often reversible, suggesting that similar enzymes in other microorganisms could be responsible for the degradation of this compound in the environment. The compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com

Ecological Significance in Biotic Interactions

This compound plays a crucial role as a semiochemical, a chemical signal that mediates interactions between organisms. Its function is particularly well-documented in insect communication, where it can act as a pheromone influencing social and reproductive behaviors.

Insect Pheromone :

Burying Beetles (Nicrophorus vespilloides) : In this species, breeding females release this compound as an anti-aphrodisiac pheromone. uni-bayreuth.de The emission of this volatile signals the female's temporary infertility and parental care status, deterring mating attempts from males. uni-bayreuth.denih.gov The amount of this compound released is linked to the female's juvenile hormone (JH III) levels and is dependent on the social environment; females emit significantly more of the pheromone when a male partner is present. nih.govresearchgate.netroyalsocietypublishing.org This chemical signal helps synchronize parental care and prevents superfluous mating. researchgate.net The pheromone also triggers begging behavior in the beetle larvae. uni-bayreuth.de

Stink Bugs (Chlorochroa sayi) : this compound is one of three male-specific compounds that constitute the aggregation pheromone of this stink bug. thegoodscentscompany.comnih.gov All three components are required for the optimal attraction of both male and female adult bugs. nih.gov

Plant-Herbivore Interactions : Plants can emit this compound in response to biotic stress. For example, Achyranthes bidentata releases the compound in response to herbivory, which may serve to attract natural enemies of the herbivores, such as parasitoids, as a form of chemical defense. smolecule.comsigmaaldrich.com Its presence in the volatile blends of damaged Brassica oleracea cultivars also points to a role in plant defense signaling. mdpi.com

Plant-Plant and Plant-Microbe Interactions : Volatile organic compounds, including this compound, can influence the growth of neighboring plants. smolecule.com Furthermore, as a component of root exudates in plants like Eucalyptus urophylla, it can mediate interactions with soil microbes. d-nb.info Some studies suggest it has antimicrobial properties, potentially influencing microbial growth patterns in the rhizosphere. smolecule.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone for the analysis of methyl geranate (B1243311), offering non-destructive and highly specific information about its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of methyl geranate. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom within the molecule. researchgate.netresearcher.life

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the methyl groups, the methylene (B1212753) protons, the vinyl protons, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns are unique to the (2E)-isomer, allowing for its differentiation from the (2Z)-isomer, methyl nerate. researchgate.netguidechem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each of the 11 carbon atoms in this compound. researchgate.netamazon.com.be The chemical shifts of the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons are diagnostic. libretexts.org For instance, the carbon of the C=O group appears in the downfield region typical for ester carbonyls. researchgate.netlibretexts.orgdocbrown.info The signals for the two methyl groups attached to the double bonds also show distinct chemical shifts, aiding in the complete assignment of the carbon skeleton. researchgate.net Public databases provide access to experimental ¹³C NMR spectra for this compound, often acquired on instruments like the BRUKER AMX-360. nih.gov

A representative dataset for the ¹H and ¹³C NMR chemical shifts of this compound is presented below.

Interactive Data Table: NMR Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 167.3 |

| 2 | 5.62 (s) | 115.4 |

| 3 | - | 161.4 |

| 4 | 2.08 (m) | 41.2 |

| 5 | 2.08 (m) | 26.4 |

| 6 | 5.02 (t) | 123.9 |

| 7 | - | 131.7 |

| 8 | 1.62 (s) | 25.6 |

| 9 | 1.55 (s) | 17.6 |

| 10 | 2.10 (s) | 19.1 |

| 11 (OCH₃) | 3.62 (s) | 50.8 |

Data derived from scientific literature. researchgate.net Exact values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. researchgate.net A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. ucla.edu Other significant peaks include those for C-H stretching in the methyl and methylene groups (around 2850-2950 cm⁻¹), C=C stretching of the double bonds (around 1640-1680 cm⁻¹), and C-O stretching of the ester linkage. ucla.edulibretexts.org Vapor phase IR spectra are available in public databases like SpectraBase. nih.gov

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of this compound. researchgate.net The technique is particularly sensitive to the vibrations of non-polar bonds, offering complementary data to IR spectroscopy. spectroscopyonline.comtimegate.com The C=C double bonds in the this compound structure give rise to strong Raman scattering signals. Analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecule's vibrational properties. researchgate.net

Mass spectrometry (MS) is an essential technique for the identification and quantification of this compound, valued for its high sensitivity and specificity. It is most commonly used in conjunction with chromatographic separation methods. smolecule.com

Mass Spectrum of this compound: In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation to produce a characteristic pattern of ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight. nih.gov Key fragment ions are typically observed at m/z 69 (the most abundant peak), 41, and 114, which are useful for its identification in complex mixtures. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of volatile compounds like this compound in essential oils, food, and environmental samples. researcher.liferesearchgate.netunito.itresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluted compound, allowing for positive identification by comparing the spectra and retention times with those of reference standards or library data (e.g., NIST, Wiley). openagrar.desrainstruments.it GC-MS has been successfully applied to identify this compound in various plant species and even in the emissions from insects. researchgate.netresearchgate.net The technique can be quantitative when appropriate internal standards are used. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for volatile analysis, LC-MS can also be employed for the analysis of this compound, particularly in complex matrices where derivatization might be avoided. eurl-pesticides.eu Predicted LC-MS/MS spectra for this compound are available in databases, which can serve as a guide for its identification. foodb.cahmdb.ca Atmospheric pressure chemical ionization (APCI) is a potential ionization source for the analysis of less polar compounds like this compound by LC-MS. acs.org

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. This compound, containing conjugated double bonds (the α,β-unsaturated ester system), exhibits absorption in the ultraviolet region of the electromagnetic spectrum. This property can be utilized for its detection, although it is less specific than techniques like NMR or MS. The photochemical transformations of this compound have been studied by analyzing changes in its UV absorption upon irradiation. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS) for Identification and Quantification

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from other components in a mixture prior to its identification and quantification.

Gas chromatography (GC), particularly with a flame ionization detector (FID) or a mass spectrometer (MS), is the premier technique for the analysis of this compound due to its volatility. researchgate.netthegoodscentscompany.com

GC-FID: GC-FID is a robust and widely used method for the quantitative analysis of this compound in essential oils and fragrance formulations. sigmaaldrich.com The compound is separated from other volatile components on a capillary column (e.g., HP-5ms, DB-5MS) and detected by the FID. azom.comnih.gov Quantification is typically performed by comparing the peak area of this compound to that of an internal standard. The retention time of this compound is a key parameter for its identification. For example, on an Rtx-5MS column, its retention time might be around 26 minutes under specific temperature programming conditions. acs.orgtandfonline.com The Kovats retention index is also a crucial and more standardized identifier used in GC to reduce ambiguity in peak identification across different systems. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples like hop essential oils, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. srainstruments.itnih.gov In this technique, analytes are subjected to two different separation columns. This allows for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. For instance, GC×GC has been shown to successfully separate this compound from methyl decanoate, which can co-elute on a standard GC column. srainstruments.it

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5365910 |

| Geranic acid | 5282967 |

| Methanol (B129727) | 887 |

| Methyl nerate | 5365912 |

| Methyl decanoate | 14353 |

| (3Z,6E)-α-Farnesene | 5281516 |

| (3E,6E)-α-Farnesene | 18451 |

| Farnesol (B120207) | 3327 |

| Geraniol (B1671447) | 637566 |

| Nerol | 643830 |

| 2-Octanol | 7748 |

| Citral (B94496) | 638011 |

| Anethole | 637563 |

| Citronellal | 7794 |

| Methyl chavicol | 8815 |

| Methyl myrtenate | 102035 |

| Isovaleraldehyde | 7838 |

| Linalool (B1675412) | 6549 |

| (−)-Caryophyllenoxide | 11874657 |

| Myrcene | 31253 |

| Geranyl acetate (B1210297) | 101 |

| Indole | 798 |

| Methyl palmitate | 8181 |

| Geranyl tiglate | 5366050 |

| β-Linalool | 6549 |

| Limonene | 22311 |

| γ-Terpinene | 7461 |

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), serves as a versatile tool for the analysis of this compound.

Reverse-phase (RP) HPLC methods have been developed for the analysis of methyl (E)-geranate under simple conditions. nih.gov One such method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. nih.gov The mobile phase typically consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. nih.gov For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile alternative such as formic acid. nih.gov This LC method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate impurities and can be applied in pharmacokinetic studies. nih.gov

Another approach involves the use of off-line normal-phase liquid chromatography (NP-LC) as a pre-separation step before analysis by comprehensive two-dimensional gas chromatography-quadrupole mass spectrometry (GCxGC-QMS). fishersci.pt This technique is particularly useful for complex samples like essential oils, where it separates compounds based on polarity. fishersci.pt For instance, a silica (B1680970) column can be used to fractionate the sample into hydrocarbons and oxygenated compounds, which includes this compound. fishersci.pt This pre-fractionation reduces the complexity of the sample injected into the GC, thereby minimizing co-elution and enhancing the number of identifiable compounds. fishersci.pt

UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC-TOFMS) has been employed for the quantification of related compounds like geranate, demonstrating the high resolution and sensitivity of modern LC techniques. wikipedia.org Furthermore, size-exclusion HPLC (SE-HPLC) has been shown to be an effective one-step clean-up procedure for complex biological extracts prior to GC-MS analysis, and has been used in studies measuring this compound emission. cenmed.com

Table 1: Liquid Chromatography Methods for this compound Analysis

| Technique | Column Type | Mobile Phase Components | Detection | Application |

| RP-HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | Quantification, Preparative Separation, Pharmacokinetics |

| NP-LC | Silica (Normal-Phase) | Hexane, Methyl tert-butyl ether (MTBE) | (Offline Fractionation) | Pre-separation of complex samples |

| SE-HPLC | Polystyrene/Divinylbenzene Gel | Dichloromethane | (Offline Fractionation) | Clean-up of complex extracts |

| UPLC | Poroshell 120 EC-C18 | Acetonitrile, Water, Trifluoroacetic acid | TOF-MS | Quantification of related compounds |

Advanced Imaging and Microscopic Techniques for Biological Systems

Advanced microscopic techniques are crucial for visualizing the effects of this compound in biological contexts, such as its role in preventing biocorrosion by interfering with biofilm formation.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining surface topography. sigmaaldrich.com In studies investigating the anticorrosion properties of this compound, SEM has been used to analyze the structure of biofilms on metal surfaces. nih.gov For example, research on stainless steel (SS-316) coupons submerged in pond water demonstrated that SEM could effectively visualize the architecture of the biofilm that formed. nih.gov By comparing the SEM images of surfaces treated with this compound to untreated surfaces, researchers can evaluate the compound's ability to inhibit microbial colonization and biofilm development, which are key factors in microbiologically influenced corrosion. nih.gov

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) offers high-resolution imaging with optical sectioning capabilities, allowing for the three-dimensional reconstruction of samples. nih.gov This technique has been applied alongside SEM in biocorrosion studies involving this compound. nih.gov CLSM was used to image the biofilm covering stainless steel coupons, providing detailed insight into the spatial organization of the biofilm. nih.gov The use of CLSM can help to determine the effects of this compound on biofilm thickness, viability, and the distribution of extracellular polymeric substances (EPS). nih.govthegoodscentscompany.com The technique's ability to perform real-time imaging makes it invaluable for studying the dynamic processes of biofilm formation and its inhibition. thegoodscentscompany.com

Fluorescence Microscopy

Fluorescence microscopy is another key imaging tool used to study the impact of this compound on biological systems, particularly biofilms. nih.govnih.gov In the context of biocorrosion, fluorescence microscopy imaging of the coupon surface helps in evaluating the biofilm structure. nih.gov By using specific fluorescent stains, different components of the biofilm, such as live and dead cells or the EPS matrix, can be visualized. This allows for a quantitative assessment of how this compound affects bacterial viability and the integrity of the biofilm matrix. nih.gov

Electrochemical Analysis in Biocorrosion Studies

Electrochemical analysis provides quantitative data on the corrosion processes occurring at the metal-biofilm interface and is a key method for assessing the efficacy of corrosion inhibitors like this compound. nih.gov In a study investigating this compound as a quorum quencher to prevent biocorrosion on stainless steel, electrochemical measurements were performed. nih.govfishersci.no The results indicated that steel coupons treated with this compound exhibited a reduced oxygen reduction current at the metal surface. nih.gov This finding, derived from applied electrode potential measurements, provides direct evidence of this compound's ability to interfere with the electrochemical reactions that drive corrosion. nih.gov The change in electrochemical behavior was associated with significant alterations in the composition of the bacterial biofilms on the steel surfaces, demonstrating the compound's potential to prevent biocorrosion by disrupting microbial activity. nih.gov

Isotope Labeling and Tracing Experiments

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biosynthetic pathways. thermofisher.commetabolomicsworkbench.org While direct isotope tracing studies on this compound are not extensively detailed in the provided context, the methodologies are well-established for related compounds and pathways. Such experiments are essential for understanding the biosynthesis of this compound in organisms and its role in various biological processes.

Stable isotope labeling, using precursors enriched with isotopes like ¹³C or ¹⁵N, allows for the tracking of atoms through metabolic networks. nih.govthermofisher.com For instance, in the study of terpenoid biosynthesis, of which this compound is a part, labeled precursors such as [1-¹³C]acetate or [methyl-¹³C]methionine can be introduced into a biological system. nih.gov The incorporation of these isotopes into this compound and its intermediates can then be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach can reveal the building blocks of the molecule and the enzymatic reactions involved in its formation.

These techniques are critical in fields like chemical ecology, for example, in quantifying the production of signaling molecules like this compound. lipidmaps.org By feeding an organism a labeled precursor, researchers can measure the rate of synthesis and emission of the compound, providing insights into its physiological and ecological functions. fishersci.co.uk

Olfactometry and Sensory Analysis in Research Contexts

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. wikipedia.orgnih.govodourobservatory.orgnih.gov This method allows researchers to identify specific volatile compounds that are responsible for the aroma of a sample. wur.nl As the separated compounds elute from the GC column, a portion is directed to a sniffing port where a trained panelist can detect and describe the odor. odourobservatory.orgnih.gov

Research has employed GC-O to investigate the aroma of various products where this compound is a constituent. For instance, in a study on 'Rucheng baimaocha' black tea, GC-O combined with aroma extraction dilution analysis identified 26 aroma-active compounds, including this compound. researchgate.net This study highlighted that methyl salicylate, (E,Z)-2,6-nonadienal, this compound, and (E)-2-nonenal were significant contributors to the tea's unique minty-like aroma. researchgate.netmdpi.com Another study on the same tea variety also used GC-O to elucidate the dynamic changes in key aroma compounds during processing, noting that the content of this compound increased during fermentation. mdpi.com